

Fmoc-Gly-OH-2,2-d2 CAS number and molecular weight

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Compound of Interest

Compound Name: Fmoc-Gly-OH-2,2-d2

Cat. No.: B558005

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An In-depth Technical Guide to Fmoc-Gly-OH-2,2-d2

This technical guide provides a comprehensive overview of **Fmoc-Gly-OH-2,2-d2**, a deuterated derivative of Fmoc-protected glycine. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds in their work. This document details the physicochemical properties, applications, and analytical methodologies associated with this compound.

Core Properties and Identification

Fmoc-Gly-OH-2,2-d2, also known as N-(9-Fluorenylmethoxycarbonyl)-glycine-2,2-d2, is a non-radioactive, stable isotope-labeled amino acid. The incorporation of two deuterium atoms at the alpha-carbon position makes it a valuable tool in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies.

Table 1: Physicochemical Properties of **Fmoc-Gly-OH-2,2-d2**

Property	Value	Citations
CAS Number	284665-11-8	[1][2]
Molecular Weight	299.32 g/mol	[1][2][3]
Molecular Formula	C ₁₇ H ₁₃ D ₂ NO ₄	[2]
Appearance	White to off-white solid	[2]
Synonyms	Fmoc-[D2]Gly-OH, N-(9-Fluorenylmethoxycarbonyl)-glycine-2,2-d2	[1][3]

Applications in Research and Development

The primary application of **Fmoc-Gly-OH-2,2-d2** lies in its utility as an internal standard in analytical chemistry.[2] Its chemical behavior is nearly identical to its non-deuterated counterpart, Fmoc-Gly-OH, but its increased mass allows for clear differentiation in mass spectrometric analyses. This makes it an ideal tool for:

- **Quantitative Bioanalysis:** Accurately quantifying the concentration of Fmoc-Gly-OH or glycine-containing peptides in complex biological matrices such as plasma, urine, or tissue homogenates using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry).
- **Metabolic Tracing:** Following the metabolic fate of glycine in biological systems. By introducing the labeled glycine, researchers can track its incorporation into proteins and other metabolites.
- **Peptide Synthesis:** Used in solid-phase peptide synthesis to introduce a labeled glycine residue at a specific position within a peptide sequence. This allows for the synthesized peptide to be used as an internal standard for the quantification of the corresponding native peptide.

Experimental Protocols

While specific experimental conditions can vary based on the analytical instrumentation and the matrix being analyzed, the following provides a generalized protocol for the use of **Fmoc-**

Gly-OH-2,2-d2 as an internal standard in LC-MS based quantification.

Protocol: Quantification of a Glycine-Containing Peptide in Plasma using **Fmoc-Gly-OH-2,2-d2** as an Internal Standard

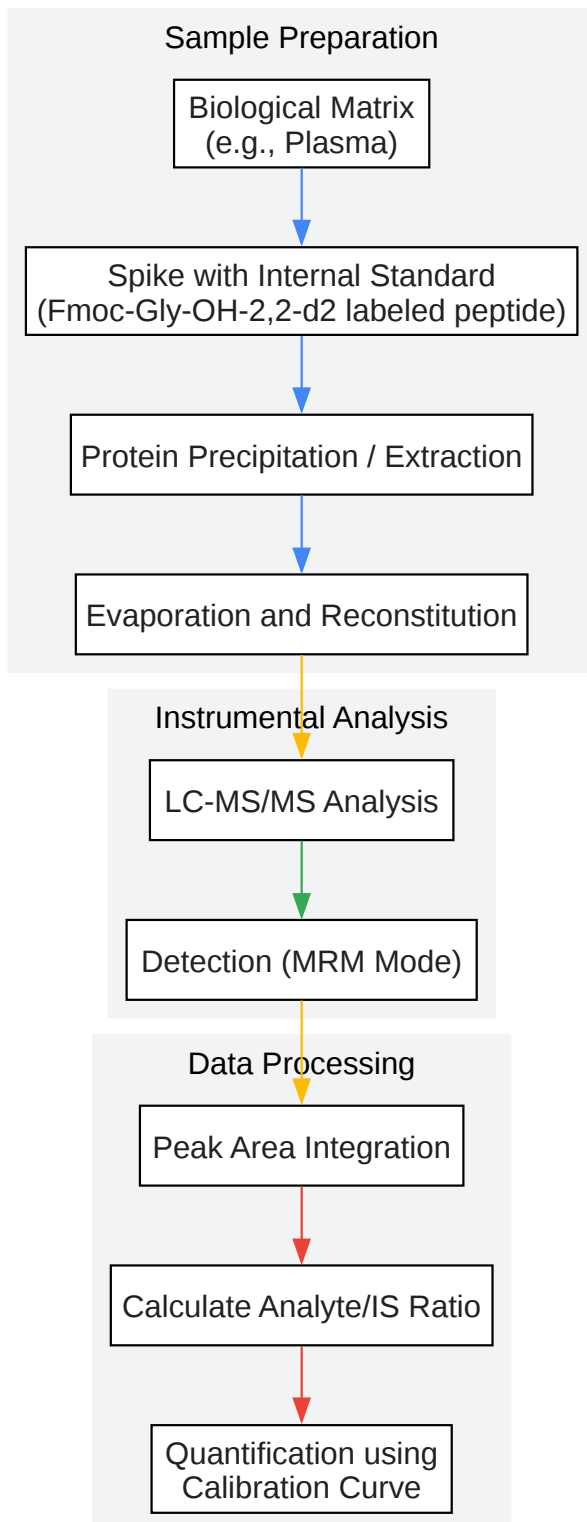
- Preparation of Stock Solutions:
 - Prepare a stock solution of the analyte (the non-labeled peptide) in a suitable solvent (e.g., 50% acetonitrile in water) at a concentration of 1 mg/mL.
 - Prepare a stock solution of the internal standard (**Fmoc-Gly-OH-2,2-d2** labeled peptide) in the same solvent at a concentration of 1 mg/mL.
- Preparation of Calibration Standards and Quality Control Samples:
 - Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
 - Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
 - Spike a fixed amount of the internal standard stock solution into each calibration standard and QC sample.
- Sample Preparation (Protein Precipitation):
 - To 50 µL of plasma sample, calibration standard, or QC sample, add 150 µL of cold acetonitrile containing the internal standard.
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 50 µL of the mobile phase.

- LC-MS Analysis:
 - Inject the reconstituted sample onto an appropriate C18 reverse-phase HPLC column.
 - Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
 - Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
 - Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.
- Data Analysis:
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of the analyte in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for using a stable isotope-labeled internal standard in a quantitative bioanalytical assay.

Workflow for Quantitative Analysis using a Stable Isotope-Labeled Internal Standard

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Caption: General workflow for quantitative bioanalysis.

This guide provides foundational information for the use of **Fmoc-Gly-OH-2,2-d2**. For specific applications, it is imperative to consult relevant scientific literature and develop and validate methods tailored to the specific research question and analytical instrumentation.

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References

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